Pantothenoylcysteine

Description

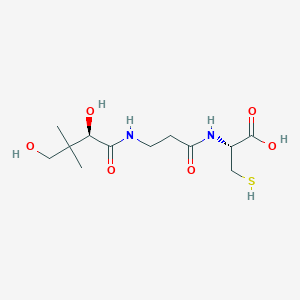

Structure

3D Structure

Properties

CAS No. |

13147-34-7 |

|---|---|

Molecular Formula |

C12H22N2O6S |

Molecular Weight |

322.38 g/mol |

IUPAC Name |

(2R)-2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C12H22N2O6S/c1-12(2,6-15)9(17)10(18)13-4-3-8(16)14-7(5-21)11(19)20/h7,9,15,17,21H,3-6H2,1-2H3,(H,13,18)(H,14,16)(H,19,20)/t7-,9-/m0/s1 |

InChI Key |

QSYCTARXWYLMOF-CBAPKCEASA-N |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)N[C@@H](CS)C(=O)O)O |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O |

Appearance |

Solid powder |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pantothenoylcysteine; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of Pantothenoylcysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenoylcysteine, and its phosphorylated form 4'-phosphothis compound, are crucial intermediates in the universally conserved biosynthetic pathway of Coenzyme A (CoA). As an essential cofactor in all domains of life, CoA participates in numerous metabolic processes, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of various cellular components. The enzymes responsible for the synthesis of this compound and its subsequent conversion represent attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its synthesis, enzymatic conversion, and the methodologies used for its study.

Chemical Properties

This compound is a hybrid peptide formed through an amide linkage between pantothenic acid (Vitamin B5) and the amino acid L-cysteine. Its chemical structure features the characteristic dihydroxydimethylbutyramide moiety of pantothenic acid linked to the amino group of β-alanine, which in turn is amidated to the amino group of L-cysteine.

Table 1: Chemical and Physical Properties of this compound and its Phosphorylated Derivative

| Property | D-Pantothenoyl-L-cysteine | 4'-Phosphothis compound |

| Chemical Formula | C₁₂H₂₂N₂O₆S[1] | C₁₂H₂₃N₂O₉PS[2] |

| Average Molecular Weight | 322.378 g/mol [1] | 402.358 g/mol [2] |

| Monoisotopic Molecular Weight | 322.119857136 g/mol [1] | 402.086187546 g/mol [2] |

| IUPAC Name | (2R)-2-{3-[(2R)-2,4-dihydroxy-3,3-dimethylbutanamido]propanamido}-3-sulfanylpropanoic acid[1] | (2R)-2-{3-[(2R)-2-hydroxy-3-methyl-3-[(phosphonooxy)methyl]butanamido]propanamido}-3-sulfanylpropanoic acid[2] |

| Cellular Location | Cytoplasm | Cytoplasm |

Biosynthesis and Metabolism

This compound is a key intermediate in the Coenzyme A (CoA) biosynthetic pathway. This pathway consists of five enzymatic steps, starting from pantothenate (Vitamin B5).

The formation of 4'-phospho-N-pantothenoylcysteine (PPC) is the second step in this pathway, catalyzed by Phosphothis compound Synthetase (PPCS) . This enzyme facilitates the condensation of 4'-phosphopantothenate and L-cysteine.[3] The subsequent step is the decarboxylation of PPC to 4'-phosphopantetheine, a reaction catalyzed by Phosphothis compound Decarboxylase (PPCDC) .

Signaling Pathways

The CoA biosynthetic pathway is tightly regulated and exhibits crosstalk with other major metabolic pathways. The enzymes in this pathway, particularly Pantothenate Kinase (PanK), are subject to feedback inhibition by CoA and its thioesters. This regulation ensures a homeostatic supply of this essential cofactor. Furthermore, the availability of precursors like cysteine and ATP links CoA biosynthesis to amino acid metabolism and the overall energy status of the cell.

Quantitative Data

The enzymatic reactions involving this compound have been characterized, and kinetic parameters for the key enzymes have been determined.

Table 2: Enzyme Kinetic and Binding Data

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Specific Activity (U/mg) | K_d (µM) |

| Phosphothis compound Synthetase (PPCS) | Enterococcus faecalis | CTP | 156 | 2.9 | 5.2 | N/A |

| (R)-Phosphopantothenate | 17 | 2.9 | 5.2 | N/A | ||

| L-Cysteine | 86 | 2.9 | 5.2 | N/A | ||

| Phosphothis compound Synthetase (PPCS) | Homo sapiens | CTP | 265 | 0.53 | N/A | N/A |

| (R)-Phosphopantothenate | 57 | 0.53 | N/A | N/A | ||

| L-Cysteine | 16 | 0.53 | N/A | N/A | ||

| ATP | 269 | 0.56 | N/A | N/A | ||

| (R)-Phosphopantothenate | 13 | 0.56 | N/A | N/A | ||

| L-Cysteine | 14 | 0.56 | N/A | N/A | ||

| Phosphothis compound Decarboxylase (PPCDC) | N/A | 4'-Phosphothis compound | N/A | N/A | N/A | N/A |

N/A: Data not readily available in the searched literature. Note: The K_d for CTP binding to E. faecalis PPCS was determined by Isothermal Titration Calorimetry (ITC) and was found to be consistent with the kinetically determined dissociation constant, though the exact value was not specified in the provided search results.[3]

Table 3: Cellular Concentrations

| Metabolite | Organism/Cell Type | Concentration | Method |

| This compound | N/A | N/A | N/A |

| 4'-Phosphothis compound | N/A | N/A | N/A |

| Total Coenzyme A | Human Fibroblasts | Variable | Fluorimetric Assay Kit[4] |

N/A: Specific intracellular concentrations for this compound and 4'-Phosphothis compound are not well-documented in the provided search results. However, methods for measuring total CoA levels are established.[4]

Experimental Protocols

Chemical Synthesis of N-Pantothenoyl-L-cysteine

Purification of Recombinant Phosphothis compound Synthetase (PPCS)

This protocol describes the purification of recombinant PPCS from Enterococcus faecalis expressed in E. coli.[5]

-

Cell Lysis: Harvest E. coli cells expressing the recombinant PPCS and resuspend in a suitable buffer (e.g., 20 mM HEPES, pH 8.0). Lyse the cells using a French press.

-

Clarification: Centrifuge the cell lysate to remove cell debris.

-

Anion Exchange Chromatography: Load the supernatant onto an anion exchange column (e.g., Source 15Q) equilibrated with the lysis buffer. Elute the bound proteins with a linear gradient of NaCl.

-

Gel Filtration Chromatography: Further purify the PPCS-containing fractions using a gel filtration column (e.g., Superdex HR 200) to separate proteins based on size.

-

Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE.

Enzyme Assay for Phosphothis compound Synthetase (PPCS)

The activity of PPCS can be measured using a continuous enzyme-linked spectrophotometric assay that monitors the production of pyrophosphate (PPi).[5]

-

Assay Principle: The PPi produced by the PPCS reaction is used by PPi-dependent phosphofructokinase (PPi-PFK) to phosphorylate fructose-6-phosphate. The subsequent reactions in the glycolytic pathway, catalyzed by aldolase, triosephosphate isomerase, and glycerophosphate dehydrogenase, lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture: Prepare an assay mix containing HEPES buffer (pH 7.6), DTT, MgCl₂, CTP, (R)-phosphopantothenate, L-cysteine, and the pyrophosphate detection reagent (containing PPi-PFK and other coupling enzymes and substrates).

-

Assay Procedure:

-

Pre-incubate the assay mix and the purified PPCS enzyme separately at 37°C.

-

Initiate the reaction by adding the enzyme to the assay mix.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Enzyme Assay for Phosphothis compound Decarboxylase (PPCDC)

A detailed protocol for a PPCDC assay is not explicitly provided in the search results. However, an HPLC-based assay has been mentioned.[6] Such an assay would typically involve the following steps:

-

Reaction Setup: Incubate the purified PPCDC enzyme with its substrate, 4'-phosphothis compound, in a suitable buffer at an optimal temperature and pH.

-

Reaction Termination: Stop the reaction at various time points by adding a quenching agent (e.g., acid or organic solvent).

-

HPLC Analysis: Separate the substrate and the product (4'-phosphopantetheine) using reverse-phase HPLC.

-

Quantification: Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

-

Activity Calculation: Calculate the enzyme activity based on the rate of product formation.

Conclusion

This compound is a vital intermediate in the biosynthesis of Coenzyme A. Understanding its biochemical properties and the enzymes involved in its metabolism is crucial for basic research and for the development of novel therapeutics. This technical guide has provided a consolidated overview of the current knowledge on this compound, including its chemical characteristics, its role in the CoA pathway, quantitative enzymatic data, and key experimental methodologies. Further research is warranted to fill the existing gaps in our knowledge, particularly concerning the precise intracellular concentrations of this compound and detailed kinetic and binding parameters for phosphothis compound decarboxylase. Such information will undoubtedly accelerate the discovery of potent and specific inhibitors of the CoA biosynthetic pathway.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Phosphothis compound decarboxylase - Wikipedia [en.wikipedia.org]

- 4. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pantothenoylcysteine Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is an indispensable cofactor in all domains of life, playing a central role in numerous metabolic processes, including the tricarboxylic acid cycle, fatty acid synthesis and degradation, and the synthesis of phospholipids.[1][2] The biosynthesis of CoA from pantothenate (vitamin B5) is a conserved five-step enzymatic pathway, making it an attractive target for the development of novel antimicrobial agents. This guide provides a detailed examination of a critical segment of this pathway: the biosynthesis of pantothenoylcysteine. We will delve into the core enzymes, their catalytic mechanisms, quantitative kinetic data, and the experimental protocols utilized to investigate this vital bacterial pathway.

The Core Pathway: From Pantothenate to 4'-Phosphopantetheine

The conversion of pantothenate to 4'-phosphopantetheine involves three key enzymatic steps. The central focus of this guide, the synthesis of this compound, is the second step in this sequence.

-

Phosphorylation of Pantothenate: The pathway initiates with the phosphorylation of pantothenate by pantothenate kinase (PanK) , also known as CoaA. This reaction is ATP-dependent and yields 4'-phosphopantothenate.[2][3][4] In many bacteria, such as Escherichia coli, PanK is the primary rate-limiting and regulatory step of the entire CoA biosynthetic pathway, subject to feedback inhibition by CoA and its thioesters.[1][3]

-

Synthesis of 4'-Phosphothis compound: The intermediate 4'-phosphopantothenate is then condensed with L-cysteine in a reaction catalyzed by phosphothis compound synthetase (PPCS) , the product of the coaB gene.[5][6] This step results in the formation of an amide bond, yielding (R)-4'-phospho-N-pantothenoylcysteine.[5] Unlike the preceding phosphorylation, this reaction in most bacteria utilizes cytidine triphosphate (CTP) as the activating nucleotide.[5][6]

-

Decarboxylation to 4'-Phosphopantetheine: The newly synthesized 4'-phosphothis compound undergoes decarboxylation, catalyzed by phosphothis compound decarboxylase (PPCDC) (coaC gene product), to produce 4'-phosphopantetheine and carbon dioxide.[1][7]

In a significant number of bacterial species, including E. coli, PPCS and PPCDC are not discrete enzymes but are fused into a single bifunctional protein, CoaBC.[3][5][8] However, in some bacteria like enterococci and streptococci, they are encoded by separate genes.[1]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the enzymes in the CoA biosynthetic pathway have been characterized in several bacteria. This data is crucial for understanding the efficiency of each catalytic step and for the development of targeted inhibitors.

| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Reference |

| PanK (CoaA) | Escherichia coli | Pantothenate | 36 | - | [3] |

| ATP | 136 | - | [3] | ||

| Pantetheine | 91 | - | [3] | ||

| PanK (CoaA) | Staphylococcus aureus | Pantothenate | 23 - 27 | - | [3] |

| ATP | 34 - 93 | - | [3] | ||

| PanB (KPHMT) | Mycobacterium tuberculosis | α-ketoisovalerate | 240 | 47 | [9][10] |

| DPCK (CoaE) | Escherichia coli | Dephospho-CoA | 740 | - | [3] |

| ATP | 140 | - | [3] |

Note: kcat values are not always reported in the cited literature.

Experimental Protocols

The study of the this compound biosynthesis pathway involves a variety of biochemical and genetic techniques. Below are detailed methodologies for key experiments.

Protocol 1: Expression and Purification of Recombinant CoaBC

This protocol describes the overexpression and purification of the bifunctional CoaBC enzyme from E. coli, a common procedure for obtaining the enzyme for in vitro studies.

1. Gene Cloning and Vector Construction:

- Amplify the coaBC gene from E. coli genomic DNA using PCR with primers containing appropriate restriction sites.

- Digest the PCR product and a suitable expression vector (e.g., pET series with an N-terminal His-tag) with the corresponding restriction enzymes.

- Ligate the digested gene into the expression vector and transform into a cloning strain of E. coli (e.g., DH5α).

- Verify the sequence of the resulting plasmid.

2. Protein Expression:

- Transform the verified expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

- Grow a 1 L culture of the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

- Continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.

3. Cell Lysis and Purification:

- Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Lyse the cells by sonication or using a French press.

- Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

- Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).

- Elute the His-tagged CoaBC protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

- Analyze the eluted fractions by SDS-PAGE to assess purity.

- (Optional) Further purify the protein using size-exclusion chromatography to remove aggregates and achieve higher purity.

- Dialyze the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

start [label="Start: E. coli with\ncoaBC expression vector", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

culture [label="Cell Culture Growth\n(37°C)"];

induction [label="Induce with IPTG\n(18-25°C)"];

harvest [label="Harvest Cells\n(Centrifugation)"];

lysis [label="Cell Lysis\n(Sonication)"];

clarify [label="Clarify Lysate\n(Centrifugation)"];

affinity [label="Ni-NTA Affinity\nChromatography"];

wash [label="Wash Column"];

elute [label="Elute Protein"];

analysis [label="Purity Check\n(SDS-PAGE)"];

end [label="End: Purified\nCoaBC Protein", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> culture;

culture -> induction;

induction -> harvest;

harvest -> lysis;

lysis -> clarify;

clarify -> affinity;

affinity -> wash;

wash -> elute;

elute -> analysis;

analysis -> end;

}

Protocol 2: Spectrophotometric Assay for PPCS Activity

This protocol describes a coupled enzyme assay to continuously monitor the activity of PPCS. The production of pyrophosphate (PPi) during the CTP-dependent synthesis of 4'-phosphothis compound is coupled to the oxidation of NADH.

1. Principle:

- Reaction 1 (PPCS): 4'-Phosphopantothenate + Cysteine + CTP → 4'-Phosphothis compound + CMP + PPi

- Reaction 2 (Inorganic Pyrophosphatase): PPi + H2O → 2 Pi

- Reaction 3 (Purine Nucleoside Phosphorylase): Inosine + Pi → Hypoxanthine + Ribose-1-phosphate

- Reaction 4 (Xanthine Oxidase): Hypoxanthine + O2 + H2O → Uric Acid + H2O2 (This step is often measured directly at 293 nm, but a more sensitive coupled assay is described below)

- A more common and sensitive approach involves coupling Pi generation to NADH oxidation via the EnzChek Phosphate Assay Kit (or similar):

- Pi + Inosine -> Hypoxanthine

- Hypoxanthine + O2 -> Uric acid + H2O2

- H2O2 + Amplex Red -> Resorufin (Fluorometric)

- Alternatively, a classic NADH-coupled assay for PPi can be used:

- PPi + Fructose-6-P -> PPi-dependent phosphofructokinase -> Fructose-1,6-bisP

- Fructose-1,6-bisP -> Aldolase -> DHAP + GAP

- DHAP -> Triosephosphate isomerase -> GAP

- 2 GAP + 2 NAD+ + 2 Pi -> Glyceraldehyde-3-P dehydrogenase -> 2 1,3-bisphosphoglycerate + 2 NADH

- A simpler, more direct assay for NTPases couples ATP/CTP hydrolysis to NADH oxidation:

- Reaction 1 (PPCS): CTP -> CMP + PPi

- Reaction 2 (Pyruvate Kinase): ADP + Phosphoenolpyruvate -> ATP + Pyruvate (Note: this requires ADP, not CMP. A nucleoside diphosphate kinase is needed to convert CMP+ATP to CDP+ADP)

- Reaction 3 (Lactate Dehydrogenase): Pyruvate + NADH + H+ → Lactate + NAD+

2. Reagents:

- Assay Buffer: 100 mM HEPES pH 8.0, 10 mM MgCl2, 1 mM DTT.

- Substrates: 4'-phosphopantothenate, L-cysteine, CTP.

- Coupling Enzymes: Inorganic pyrophosphatase.

- Detection Reagent: Malachite green or similar phosphate detection reagent.

- Purified PPCS (or CoaBC) enzyme.

3. Procedure (Endpoint Assay):

- Prepare a reaction mixture in a microplate well containing assay buffer, 4'-phosphopantothenate (e.g., 1 mM), L-cysteine (e.g., 2 mM), and inorganic pyrophosphatase (e.g., 1 unit/mL).

- Pre-incubate the mixture at 37°C for 5 minutes.

- Initiate the reaction by adding CTP (e.g., 1 mM) and a known concentration of the purified PPCS enzyme.

- Incubate the reaction at 37°C for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

- Stop the reaction by adding a quenching solution (e.g., an equal volume of 10% SDS).

- Add the malachite green reagent to the wells and incubate for 15-20 minutes at room temperature for color development.

- Measure the absorbance at ~620-650 nm.

- Create a standard curve using known concentrations of phosphate (Pi) to determine the amount of PPi produced, and thus the activity of the PPCS enzyme.

Conclusion and Future Directions

The this compound biosynthesis pathway is a fundamental process in bacteria, essential for the production of the vital cofactor Coenzyme A. The enzymes within this pathway, particularly the often-fused PPCS and PPCDC, represent validated targets for the development of novel antibacterial agents.[6][11] Key differences between the bacterial and mammalian enzymes, such as nucleotide specificity and the fusion state of CoaBC, provide opportunities for selective inhibition.[3][6] Future research should focus on high-throughput screening for inhibitors of these enzymes, detailed structural studies of enzyme-inhibitor complexes to guide rational drug design, and further exploration of the regulatory mechanisms governing this pathway in pathogenic bacteria. The methodologies and data presented in this guide serve as a foundational resource for professionals dedicated to advancing antimicrobial drug discovery.

References

- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Phosphothis compound synthetase from Escherichia coli. Identification and characterization of the last unidentified coenzyme A biosynthetic enzyme in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. Phosphothis compound decarboxylase - Wikipedia [en.wikipedia.org]

- 8. Pantethine Rescues Phosphothis compound Synthetase and Phosphothis compound Decarboxylase Deficiency in Escherichia coli but Not in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]

- 10. Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 4'-Phospho-N-pantothenoylcysteine in Coenzyme A Synthesis: A Technical Guide

Executive Summary: Coenzyme A (CoA) is an indispensable cofactor in all domains of life, central to cellular metabolism, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate.[1] Its biosynthesis is a highly conserved five-step enzymatic pathway. This technical guide provides an in-depth examination of a critical, transient intermediate in this pathway: 4'-phospho-N-pantothenoylcysteine (PPC). We will detail its enzymatic formation and subsequent conversion, present key quantitative data, outline relevant experimental protocols, and provide visual diagrams of the core processes to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Coenzyme A Biosynthesis

Coenzyme A is synthesized from pantothenate (vitamin B5), L-cysteine, and adenosine triphosphate (ATP) through a universal five-step pathway.[1] The overall process involves the sequential action of five enzymes:

-

Pantothenate Kinase (PanK)

-

Phosphopantothenoylcysteine Synthetase (PPCS)

-

Phosphothis compound Decarboxylase (PPCDC)

-

Phosphopantetheine Adenylyltransferase (PPAT)

-

Dephospho-CoA Kinase (DPCK)

The pathway is tightly regulated, primarily at the first step, where PanK activity is subject to feedback inhibition by CoA and its thioesters.[2] This guide focuses on the second and third steps, which govern the synthesis and fate of the pivotal intermediate, 4'-phospho-N-pantothenoylcysteine.

The Coenzyme A Biosynthesis Pathway

The canonical pathway converts pantothenate into the biologically active CoA molecule. 4'-Phospho-N-pantothenoylcysteine serves as the bridge between the initial phosphorylation of pantothenate and the subsequent decarboxylation that forms the thiol-containing phosphopantetheine moiety.

The Pivotal Role of 4'-Phospho-N-pantothenoylcysteine

4'-Phospho-N-pantothenoylcysteine (PPC) is the product of the second step and the substrate for the third step in CoA biosynthesis.[3] Its formation represents the commitment of L-cysteine to the pathway, and its subsequent decarboxylation is essential for generating the reactive thiol group characteristic of CoA.

Synthesis via Phosphothis compound Synthetase (PPCS)

Phosphothis compound synthetase (PPCS, EC 6.3.2.5) catalyzes the condensation of 4'-phosphopantothenate and L-cysteine.[4] This ligation reaction is energy-dependent, utilizing a nucleoside triphosphate (NTP). Interestingly, the nucleotide specificity varies between organisms; the human enzyme can use ATP, while the E. coli ortholog prefers cytidine triphosphate (CTP).[1][4]

The reaction mechanism is a Bi Uni Uni Bi Ping Pong type, where the NTP binds first.[1][5] It proceeds through the formation of a high-energy acyl-nucleotide intermediate (e.g., phosphopantothenoyl-adenylate or -cytidylate).[5][6] Following the release of pyrophosphate (PPi), the amino group of L-cysteine performs a nucleophilic attack on the activated carboxyl group, forming PPC and releasing AMP or CMP.[6]

Conversion via Phosphothis compound Decarboxylase (PPCDC)

Phosphothis compound decarboxylase (PPCDC, EC 4.1.1.36) catalyzes the third step of the pathway: the decarboxylation of PPC to yield 4'-phosphopantetheine and CO₂.[7][8] This irreversible reaction is crucial as it exposes the terminal thiol group of the cysteine moiety, which is the functional group of CoA. In humans, PPCDC is a flavoprotein that utilizes a flavin mononucleotide (FMN) cofactor.[9] The mechanism involves the oxidation of the substrate, followed by decarboxylation and subsequent reduction to regenerate the FMN cofactor.[9]

Quantitative Data

Direct quantification of intracellular 4'-phospho-N-pantothenoylcysteine is challenging due to its transient nature, and it is often categorized as "expected but not quantified" in metabolomic databases.[3] However, kinetic parameters for the enzymes that produce and consume it have been characterized, and analytical methods have been developed to measure more stable thiol-containing precursors.

Table 1: Kinetic Parameters of Phosphothis compound Synthetase (PPCS)

| Organism | Nucleotide | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Homo sapiens | ATP | ATP | 269 | 0.56 | [1] |

| 4'-Phosphopantothenate | 13 | [1] | |||

| L-Cysteine | 14 | [1] | |||

| Homo sapiens | CTP | CTP | 265 | 0.53 | [1] |

| 4'-Phosphopantothenate | 57 | [1] | |||

| L-Cysteine | 16 | [1] | |||

| Enterococcus faecalis | CTP | CTP | 156 | 2.9 | [5] |

| 4'-Phosphopantothenate | 17 | [5] | |||

| L-Cysteine | 86 | [5] |

Table 2: Analytical Performance for Quantification of CoA and Thiol Precursors by HPLC-Fluorescence Detection

| Analyte | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Reference |

| Coenzyme A (CoA) | 10.9 | 36.4 | [10] |

| 4'-Phosphopantetheine (P-PantSH) | 6.33 | 21.1 | [10] |

| Pantetheine (PantSH) | 10.2 | 34.0 | [10] |

| Cysteamine | 18.0 | 59.9 | [10] |

| L-Cysteine | 12.3 | 41.1 | [10] |

Experimental Protocols

Protocol for Quantification of CoA and Thiol Intermediates by HPLC

This method allows for the simultaneous quantification of CoA and its thiol-containing precursors (like 4'-phosphopantetheine) with high sensitivity.[11][12] It relies on the derivatization of thiol groups with a fluorescent agent, followed by separation and detection.

I. Sample Preparation (from Cell Culture)

-

Harvest cells during the desired growth phase (e.g., stationary phase).[13]

-

Immediately quench metabolism and induce lysis by adding cold acidic acetonitrile.[13]

-

Centrifuge to pellet precipitated proteins and cell debris.

-

Collect the supernatant containing the metabolites for derivatization.

II. Thiol Derivatization

-

To a defined volume of the cell extract, add tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM to reduce any disulfide bonds.[13]

-

Incubate for 10 minutes at room temperature.

-

Add the fluorescent labeling agent, such as 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) or N-(1-pyrenyl)maleimide (NPM), according to the manufacturer's protocol. A common alternative is 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM).[11]

-

Incubate as required to ensure complete derivatization.

III. HPLC Analysis

-

System: Agilent 1100 series or equivalent, equipped with an in-line fluorescence detector.[10]

-

Column: Reverse-phase C18 column (e.g., Supelcosil LC-DP, 250 × 4.60 mm, 5 µm particle size).[10]

-

Mobile Phase: A ternary solvent system is often used. For example:[10]

-

Solvent A: 50 mM potassium phosphate buffer, pH 6.8

-

Solvent B: 60% acetonitrile

-

Solvent C: 100% acetonitrile

-

-

Gradient: A multi-step gradient is employed to separate the different derivatized thiols. An example elution profile is:[10]

-

0-5 min: Isocratic at 50% A, 50% B

-

5-25 min: Linear gradient to 40% A, 60% B

-

25-26 min: Linear gradient to 40% A, 60% C

-

26-32 min: Isocratic at 40% A, 60% C

-

And so on, followed by re-equilibration.

-

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: Set fluorescence detector to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex 387 nm, Em 465 nm for CPM derivatives).[10]

-

Quantification: Calculate concentrations by comparing peak areas to a standard curve generated from known concentrations of derivatized standards (CoA, 4'-phosphopantetheine, etc.).

Protocol Outline: PPCS Enzymatic Assay

This assay measures PPCS activity by monitoring the consumption of NTP or production of NMP/PPi, often using a coupled-enzyme system.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 8.0) containing MgCl₂, 4'-phosphopantothenate, L-cysteine, and the appropriate NTP (ATP or CTP).[5]

-

Enzyme Coupling (Optional): To monitor NTP consumption, couple the reaction to a pyruvate kinase/lactate dehydrogenase system and monitor the decrease in NADH absorbance at 340 nm.

-

Initiation: Start the reaction by adding a purified recombinant PPCS enzyme.[1]

-

Incubation: Incubate at a controlled temperature (e.g., 37°C).

-

Measurement:

-

If using a coupled assay, monitor absorbance change continuously in a spectrophotometer.

-

Alternatively, take time-point aliquots, stop the reaction (e.g., with acid), and analyze the formation of PPC or NMP using HPLC or LC-MS/MS.[14]

-

-

Analysis: Calculate the initial reaction velocity from the rate of product formation or substrate consumption. Determine kinetic parameters by varying the concentration of one substrate while keeping others saturated.[1]

Conclusion and Future Directions

4'-Phospho-N-pantothenoylcysteine is a central, albeit transient, metabolite in the universal pathway of coenzyme A biosynthesis. Its synthesis by PPCS and subsequent decarboxylation by PPCDC are critical steps that are indispensable for all organisms. The distinct nucleotide specificity of PPCS between bacterial and human forms highlights it as a potential target for novel antimicrobial drug development. Further research into the kinetics and regulation of PPCDC, along with the development of methods to trap and quantify the PPC intermediate in vivo, will deepen our understanding of this essential metabolic pathway and may uncover new therapeutic opportunities for diseases linked to dysregulated CoA metabolism.

References

- 1. Kinetic characterization of human phosphothis compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: Showing metabocard for 4'-Phosphothis compound (HMDB0001117) [hmdb.ca]

- 4. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of human phosphothis compound synthetase at 2.3 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphothis compound decarboxylase - Wikipedia [en.wikipedia.org]

- 8. Phosphothis compound decarboxylase complex | SGD [yeastgenome.org]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Pantothenoylcysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenoylcysteine is a critical intermediate in the universally conserved biosynthetic pathway of Coenzyme A (CoA), an essential cofactor in all living organisms. CoA plays a pivotal role in numerous metabolic processes, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of various cellular components. The formation of this compound from 4'-phosphopantothenate and L-cysteine is a key step in this pathway, catalyzed by the enzyme phosphothis compound synthetase (PPCS). This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, offering valuable insights for researchers in metabolism and drug development.

Discovery and History

The journey to understanding the role of this compound is intrinsically linked to the elucidation of the Coenzyme A biosynthetic pathway. Early work in the mid-20th century focused on identifying the precursors of CoA. A pivotal discovery was made by G.M. Brown in 1957, who demonstrated that this compound could serve as a precursor for pantetheine in Lactobacillus helveticus. This finding was a crucial step in piecing together the metabolic puzzle of CoA synthesis.

Subsequent research by Brown in 1959 further solidified the understanding of pantothenic acid metabolism, outlining the sequential steps involved in the conversion of pantothenate to CoA. These seminal studies laid the groundwork for the later identification and characterization of the enzymes responsible for each step of the pathway, including phosphothis compound synthetase (PPCS) and phosphothis compound decarboxylase (PPCDC). The discovery of these enzymes completed the identification of all the components necessary for CoA biosynthesis in bacteria and paved the way for detailed mechanistic and structural studies in various organisms, including humans.

Data Presentation

Quantitative analysis of the enzymes involved in this compound metabolism is crucial for understanding the kinetics and regulation of the CoA biosynthetic pathway. The following table summarizes the kinetic parameters for phosphothis compound synthetase (PPCS) from Enterococcus faecalis and Homo sapiens.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| PPCS | Enterococcus faecalis | CTP | 156 | 2.9 | [1] |

| (R)-phosphopantothenate | 17 | [1] | |||

| L-cysteine | 86 | [1] | |||

| PPCS | Homo sapiens | CTP | 265 | 0.53 | [2] |

| ATP | 269 | 0.56 | [2] | ||

| (R)-phosphopantothenate (with CTP) | 57 | [2] | |||

| (R)-phosphopantothenate (with ATP) | 13 | [2] | |||

| L-cysteine (with CTP) | 16 | [2] | |||

| L-cysteine (with ATP) | 14 | [2] |

Experimental Protocols

Phosphothis compound Synthetase (PPCS) Activity Assay

This protocol describes a continuous spectrophotometric assay for measuring PPCS activity by coupling the production of pyrophosphate (PPi) to the oxidation of NADH.

Materials:

-

HEPES buffer (100 mM, pH 7.6)

-

Tris-HCl buffer (50 mM, pH 7.6)

-

Magnesium chloride (MgCl2)

-

Dithiothreitol (DTT)

-

Cytidine triphosphate (CTP) or Adenosine triphosphate (ATP)

-

(R)-phosphopantothenate (PPA)

-

L-cysteine

-

Pyrophosphate-dependent phosphofructokinase (PPi-PFK)

-

Aldolase

-

Triosephosphate isomerase

-

Glycerol-3-phosphate dehydrogenase

-

NADH

-

Fructose-6-phosphate

-

Purified PPCS enzyme

Procedure:

-

Prepare an assay mix containing HEPES buffer, PPi-PFK, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, DTT, NADH, and fructose-6-phosphate.

-

Add varying concentrations of the substrates (CTP/ATP, PPA, and L-cysteine) to the assay mix. Ensure a 1:1 molar stoichiometry of MgCl2 with the nucleotide triphosphate.

-

Incubate the assay mix and the purified PPCS enzyme solution separately at 37°C for 15 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding the PPCS enzyme solution to the assay mix.

-

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a spectrophotometer.

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance curve.

Purification of Recombinant Phosphothis compound Decarboxylase (PPCDC)

This protocol outlines a general method for the purification of His-tagged recombinant PPCDC from E. coli.

Materials:

-

E. coli expression strain harboring the PPCDC expression vector

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Lysis buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 5 mM imidazole, pH 8.0)

-

Wash buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA affinity chromatography column

-

Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Procedure:

-

Grow the E. coli culture in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged PPCDC with elution buffer.

-

Analyze the fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against dialysis buffer to remove imidazole and for buffer exchange.

-

Concentrate the purified protein and store at -80°C.

Signaling Pathways

The biosynthesis of Coenzyme A, and thus the metabolism of this compound, is tightly regulated by various cellular signaling pathways. This regulation ensures that the intracellular pool of CoA is maintained to meet the metabolic demands of the cell.

Coenzyme A Biosynthesis Pathway

The formation of this compound is the second step in the five-step conversion of pantothenate to Coenzyme A.

Caption: The Coenzyme A biosynthetic pathway, highlighting the formation of 4'-Phospho-N-pantothenoylcysteine.

Regulation of Coenzyme A Biosynthesis

The CoA biosynthetic pathway is regulated by both feedback inhibition and upstream signaling cascades, such as the PI3K-AKT pathway.

Caption: Regulation of the Coenzyme A biosynthesis pathway by PI3K-AKT signaling and feedback inhibition.

References

- 1. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic characterization of human phosphothis compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Coenzyme A in Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]

Enzymatic Formation of Pantothenoylcysteine from Phosphopantothenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic formation of 4'-phosphopantothenoylcysteine from (R)-4'-phosphopantothenate, a critical step in the biosynthesis of Coenzyme A (CoA). This document details the kinetic properties of the responsible enzyme, phosphothis compound synthetase (PPCS), provides comprehensive experimental protocols for its study, and visualizes the pertinent biochemical pathways and experimental workflows.

Introduction

The formation of 4'-phosphothis compound is the second step in the universally conserved CoA biosynthetic pathway. This reaction is catalyzed by phosphothis compound synthetase (PPCS), also known as phosphopantothenate—cysteine ligase. In this ATP- or CTP-dependent reaction, a peptide bond is formed between the carboxyl group of (R)-4'-phosphopantothenate and the amino group of L-cysteine.

The essential nature of the CoA pathway in all living organisms makes its constituent enzymes, including PPCS, attractive targets for the development of novel antimicrobial agents. Understanding the enzymatic mechanism, kinetics, and methods for characterization of PPCS is therefore of significant interest to researchers in biochemistry, microbiology, and drug discovery.

The Catalytic Reaction

PPCS catalyzes the following reaction:

(R)-4'-phosphopantothenate + L-cysteine + NTP ⇌ 4'-phosphothis compound + NMP + Diphosphate

The nucleoside triphosphate (NTP) utilized by PPCS is species-dependent. In bacteria such as Escherichia coli and Enterococcus faecalis, the enzyme preferentially uses cytidine triphosphate (CTP).[1][2] In contrast, the human isoform of PPCS can utilize both adenosine triphosphate (ATP) and CTP with similar efficiencies.[3]

The reaction is proposed to proceed via a two-step mechanism involving a phosphopantothenoyl-nucleotidylate intermediate.[4] This is consistent with a "Bi Uni Uni Bi Ping Pong" kinetic mechanism, where the nucleotide triphosphate binds first, followed by phosphopantothenate, leading to the release of pyrophosphate and the formation of the intermediate. Subsequently, L-cysteine binds, and the phosphopantothenoyl group is transferred, releasing the final products, 4'-phosphothis compound and the nucleoside monophosphate (NMP).[4]

Quantitative Enzyme Kinetics

The kinetic parameters of PPCS have been characterized for several species. A summary of these parameters is presented in Table 1, providing a basis for comparative analysis.

| Organism | Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Nucleotide Specificity | Reference |

| Enterococcus faecalis | PPCS (monofunctional) | CTP | 156 | 2.9 | CTP | [4] |

| (R)-4'-phosphopantothenate | 17 | [4] | ||||

| L-cysteine | 86 | [4] | ||||

| Homo sapiens | PPCS (monofunctional) | ATP | 269 | 0.56 | ATP/CTP | [3] |

| (R)-4'-phosphopantothenate | 13 | [3] | ||||

| L-cysteine | 14 | [3] | ||||

| CTP | 265 | 0.53 | [3] | |||

| (R)-4'-phosphopantothenate | 57 | [3] | ||||

| L-cysteine | 16 | [3] |

Table 1: Kinetic Parameters of Phosphothis compound Synthetase (PPCS)

Coenzyme A Biosynthetic Pathway

The formation of 4'-phosphothis compound is an integral part of the larger CoA biosynthetic pathway. This pathway consists of five enzymatic steps, starting from pantothenate (Vitamin B5).

Figure 1: The Coenzyme A biosynthetic pathway.

Experimental Protocols

Recombinant Expression and Purification of PPCS

This protocol is a generalized procedure for the expression and purification of recombinant PPCS, based on methods described for the E. faecalis and human enzymes.[3][4] Specific details may require optimization for the particular construct and expression system used.

1. Gene Cloning and Expression Vector Construction:

- The gene encoding PPCS (e.g., coaB) is amplified by PCR from the genomic DNA of the source organism.

- The PCR product is cloned into an appropriate expression vector, such as pET23a, which often incorporates an affinity tag (e.g., a polyhistidine-tag) for purification.

- The integrity of the cloned gene should be verified by DNA sequencing.

2. Protein Expression:

- The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3) or BL21 AI.

- A single colony is used to inoculate a starter culture (e.g., 50 mL of LB medium with the appropriate antibiotic) and grown overnight at 37°C with shaking.

- The starter culture is used to inoculate a larger volume of expression medium (e.g., 1 L of LB with antibiotic) to an OD₆₀₀ of ~0.1.

- The culture is grown at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

- Protein expression is induced by the addition of an appropriate inducer (e.g., 1 mM IPTG or 0.2% L-arabinose).

- The culture is incubated for a further period (e.g., 4-16 hours) at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

3. Cell Lysis and Clarification:

- Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.6, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail).

- Cells are lysed by sonication or high-pressure homogenization on ice.

- The cell lysate is clarified by ultracentrifugation (e.g., 40,000 x g for 45 minutes at 4°C) to remove cell debris.

4. Affinity Chromatography:

- The clarified lysate is loaded onto a pre-equilibrated Ni-NTA or other appropriate affinity resin column.

- The column is washed with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

- The recombinant protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

5. Further Purification (Optional):

- For higher purity, the eluted fractions containing the protein of interest can be pooled and subjected to further purification steps such as ion-exchange chromatography (e.g., using a Source 15Q column) and/or size-exclusion chromatography (e.g., using a Superdex 200 column).[4]

6. Protein Characterization and Storage:

- The purity of the final protein preparation should be assessed by SDS-PAGE.

- Protein concentration is determined using a standard method such as the Bradford assay.

- The purified protein can be stored at -80°C in a suitable buffer containing a cryoprotectant like glycerol.

Continuous Spectrophotometric Assay for PPCS Activity

This assay continuously monitors the production of pyrophosphate (PPi) from the PPCS reaction. The PPi is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. This protocol is adapted from the method described for E. faecalis PPCS.[4]

1. Principle:

- PPCS: (R)-4'-phosphopantothenate + L-cysteine + CTP → 4'-phosphothis compound + CMP + PPi

- Pyrophosphate-dependent phosphofructokinase (PPi-PFK): PPi + Fructose-6-phosphate → Fructose-1,6-bisphosphate + Pi

- Aldolase: Fructose-1,6-bisphosphate → Glyceraldehyde-3-phosphate + Dihydroxyacetone phosphate

- Triose phosphate isomerase: Dihydroxyacetone phosphate → Glyceraldehyde-3-phosphate

- Glyceraldehyde-3-phosphate dehydrogenase: Glyceraldehyde-3-phosphate + NAD⁺ + Pi → 1,3-Bisphosphoglycerate + NADH + H⁺

2. Reagents:

- Assay Buffer: 50 mM Tris-HCl, pH 7.6.

- Substrates: (R)-4'-phosphopantothenate, L-cysteine, and CTP (or ATP for the human enzyme).

- Coupling Enzymes and Reagents: Commercially available pyrophosphate detection kits (e.g., Sigma-Aldrich Pyrophosphate Reagent) containing PPi-PFK, aldolase, triose phosphate isomerase, glyceraldehyde-3-phosphate dehydrogenase, fructose-6-phosphate, and NADH. Additional PPi-PFK may be required for a continuous assay.[4]

- 1 M MgCl₂.

- 1 M DTT.

3. Assay Procedure:

- Prepare an assay mix in a microcuvette containing the assay buffer, coupling enzymes and reagents, DTT (final concentration ~10 mM), and varying concentrations of the substrates (CTP, (R)-4'-phosphopantothenate, and L-cysteine).

- Include MgCl₂ in a 1:1 molar ratio with the nucleotide triphosphate.

- Incubate the assay mix and a solution of the purified PPCS enzyme separately at the desired temperature (e.g., 37°C) for 15 minutes.

- Initiate the reaction by adding the enzyme solution to the assay mix.

- Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

- The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

4. Data Analysis:

- The rate of NADH oxidation is directly proportional to the rate of PPi production and thus to the PPCS activity.

- To determine the Michaelis-Menten constants (K_m) for each substrate, vary the concentration of one substrate while keeping the others at saturating concentrations.

- Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow

The characterization of the enzymatic formation of this compound from phosphopantothenate typically follows a structured workflow, from gene identification to detailed kinetic analysis.

Figure 2: A generalized experimental workflow for the characterization of PPCS.

Conclusion

The enzymatic synthesis of 4'-phosphothis compound from (R)-4'-phosphopantothenate by PPCS is a fundamental reaction in the biosynthesis of the essential cofactor Coenzyme A. This technical guide has provided a comprehensive overview of this process, including the underlying enzymatic mechanism, quantitative kinetic data, and detailed experimental protocols for the expression, purification, and characterization of PPCS. The provided diagrams of the CoA pathway and a typical experimental workflow serve as valuable visual aids for researchers. A thorough understanding of this enzymatic step is crucial for fundamental biochemical research and for the development of novel therapeutics targeting this vital metabolic pathway.

References

- 1. Phosphothis compound synthetase from Escherichia coli. Identification and characterization of the last unidentified coenzyme A biosynthetic enzyme in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Pantothenoylcysteine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenoylcysteine (PPC) is a critical, yet often overlooked, intermediate in the universal biosynthetic pathway of Coenzyme A (CoA), a cofactor essential for numerous metabolic processes. This technical guide provides an in-depth exploration of PPC's function in cellular metabolism, detailing its synthesis, subsequent conversion, and the broader implications of its metabolic pathway. The document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the associated biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Significance of this compound

This compound is a hybrid peptide molecule synthesized from the condensation of 4'-phosphopantothenate (derived from pantothenic acid or Vitamin B5) and the amino acid L-cysteine.[1] Its primary and most well-characterized function is to serve as an intermediate in the five-step biosynthesis of Coenzyme A.[2][3] CoA is a pivotal molecule in intermediary metabolism, acting as an acyl group carrier in reactions such as the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and the synthesis of cholesterol and acetylcholine.[2][4] Given the essential nature of CoA, the pathway leading to its formation, including the steps involving this compound, represents a potential target for the development of novel antimicrobial agents.[5]

The Coenzyme A Biosynthesis Pathway: A Central Role for this compound

The synthesis of CoA from pantothenate is a conserved five-step enzymatic pathway. This compound is central to this process, being the product of the second step and the substrate for the third.

The five steps are as follows:

-

Phosphorylation of Pantothenate: Pantothenate is phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantothenate.[2][4]

-

Formation of this compound: 4'-phosphopantothenate is condensed with L-cysteine in a nucleotide-dependent reaction catalyzed by phosphothis compound synthetase (PPCS) to yield 4'-phospho-N-pantothenoylcysteine (PPC).[6][7]

-

Decarboxylation to Phosphopantetheine: PPC is then decarboxylated by the enzyme phosphothis compound decarboxylase (PPCDC) to form 4'-phosphopantetheine.[2][8]

-

Adenylylation to Dephospho-CoA: 4'-phosphopantetheine is adenylylated by phosphopantetheine adenylyl transferase (PPAT) to form dephospho-CoA.[2]

-

Phosphorylation to Coenzyme A: Finally, dephospho-CoA is phosphorylated by dephospho-CoA kinase (DPCK) to produce coenzyme A.[2]

Figure 1: The Coenzyme A biosynthesis pathway highlighting this compound.

Enzymology of this compound Metabolism

Phosphothis compound Synthetase (PPCS)

PPCS catalyzes the formation of a peptide bond between 4'-phosphopantothenate and L-cysteine.[7] This reaction is typically dependent on cytidine triphosphate (CTP), although some studies have shown that ATP can also be utilized in vitro.[6] The proposed mechanism involves the formation of a 4'-phosphopantothenoyl-CMP intermediate, which is then attacked by the amino group of L-cysteine.[6][7] In prokaryotes like E. coli, PPCS activity is carried out by the CoaB domain of a bifunctional protein that also contains the PPCDC domain (CoaC).[7][9] In contrast, some bacteria, such as Enterococcus faecalis, possess a monofunctional PPCS.[5]

Phosphothis compound Decarboxylase (PPCDC)

PPCDC catalyzes the decarboxylation of the cysteine moiety of PPC to form 4'-phosphopantetheine.[8][10] This enzyme belongs to the family of lyases and utilizes a flavin cofactor to oxidize the thiol group of the substrate, which facilitates the subsequent decarboxylation.[10]

Quantitative Data on Enzyme Kinetics

The following table summarizes the Michaelis-Menten constants (Km) and the catalytic rate constant (kcat) for phosphothis compound synthetase (PPCS) from Enterococcus faecalis.

| Substrate | Km (µM) | kcat (s⁻¹) | Source |

| CTP | 156 | 2.9 | [5] |

| (R)-phosphopantothenate | 17 | 2.9 | [5] |

| L-cysteine | 86 | 2.9 | [5] |

Table 1: Kinetic Parameters of E. faecalis PPCS.

Experimental Protocols

Cloning, Expression, and Purification of PPCS

A common method for studying PPCS involves its heterologous expression in E. coli. The following is a generalized protocol based on methodologies described for Enterococcus faecalis PPCS.[5]

Figure 2: Experimental workflow for PPCS cloning and purification.

Methodology:

-

Gene Amplification: The gene encoding PPCS (e.g., coaB) is amplified from the genomic DNA of the source organism using polymerase chain reaction (PCR) with primers containing appropriate restriction sites.

-

Vector Ligation: The amplified gene is ligated into a suitable expression vector, such as one containing a polyhistidine tag for affinity purification.

-

Transformation and Expression: The recombinant plasmid is transformed into an E. coli expression strain. The cells are grown to a suitable density and protein expression is induced.

-

Purification: The cells are harvested and lysed. The protein is then purified from the cell lysate using a combination of chromatographic techniques, such as affinity chromatography followed by gel filtration to obtain a homogenous protein preparation.[5]

Enzyme Activity Assay

The activity of PPCS can be determined using a coupled enzyme assay.

Principle: The formation of pyrophosphate (PPi) in the PPCS reaction is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Reagents:

-

Purified PPCS enzyme

-

CTP

-

4'-phosphopantothenate

-

L-cysteine

-

Inorganic pyrophosphatase

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Phosphoenolpyruvate

-

NADH

-

Reaction buffer (e.g., HEPES or TRIS-HCl)

Procedure:

-

A reaction mixture containing all components except for one of the substrates (e.g., L-cysteine) is prepared in a cuvette.

-

The background rate of NADH oxidation is monitored at 340 nm.

-

The reaction is initiated by the addition of the final substrate.

-

The decrease in absorbance at 340 nm is monitored over time. The rate of the reaction is proportional to the rate of NADH oxidation.

Cellular and Physiological Implications

Mitochondrial Function

The end product of the pathway, CoA, is crucial for mitochondrial function. It is required for the entry of pyruvate into the TCA cycle as acetyl-CoA and for the conversion of α-ketoglutarate to succinyl-CoA.[2] In conditions like propionic acidemia, the accumulation of certain CoA esters can lead to the sequestration of the free CoA pool, impairing mitochondrial function.[11] While this compound itself is not directly implicated in mitochondrial transport, its efficient conversion to CoA is vital for maintaining mitochondrial energy metabolism.

Oxidative Stress

The synthesis of this compound requires cysteine, an amino acid that is also a precursor for the major intracellular antioxidant, glutathione. The pathways for CoA and glutathione synthesis are therefore linked. Derivatives of pantothenic acid, the precursor to this compound, have been shown to have protective effects against oxidative stress, potentially by supporting the glutathione system.[12][13][14]

Neurodegeneration

Defects in the CoA biosynthesis pathway are linked to neurodegenerative disorders. Mutations in the gene encoding pantothenate kinase 2 (PANK2), the enzyme for the first step in the pathway, cause pantothenate kinase-associated neurodegeneration (PKAN), a condition characterized by iron accumulation in the brain.[15] This highlights the critical importance of maintaining a sufficient supply of intermediates, including this compound, for the synthesis of CoA to support neuronal health.

Conclusion and Future Directions

This compound holds a vital position in the universal pathway for Coenzyme A biosynthesis. While its primary role as a metabolic intermediate is well-established, further research is needed to fully elucidate the regulation of its synthesis and conversion, especially in different organisms and cellular compartments. The enzymes responsible for its metabolism, PPCS and PPCDC, are attractive targets for the development of novel therapeutics, particularly antimicrobials. A deeper understanding of the kinetics and mechanisms of these enzymes will be crucial for the rational design of potent and specific inhibitors. Furthermore, exploring the interplay between the CoA biosynthetic pathway and other metabolic networks, such as those involved in redox homeostasis and fatty acid metabolism, will provide a more complete picture of the cellular functions influenced by this compound.

References

- 1. Human Metabolome Database: Showing metabocard for 4'-Phosphothis compound (HMDB0001117) [hmdb.ca]

- 2. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academicconnections.ucsd.edu [academicconnections.ucsd.edu]

- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallographic Analysis of the Catalytic Mechanism of Phosphothis compound Synthetase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Phosphothis compound decarboxylase - Wikipedia [en.wikipedia.org]

- 9. Phosphothis compound synthetase from Escherichia coli. Identification and characterization of the last unidentified coenzyme A biosynthetic enzyme in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanistic studies on phosphothis compound decarboxylase: trapping of an enethiolate intermediate with a mechanism-based inactivating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Effects of Panthenol and N-Acetylcysteine on Changes in the Redox State of Brain Mitochondria under Oxidative Stress In Vitro | Semantic Scholar [semanticscholar.org]

- 13. Effects of Panthenol and N-Acetylcysteine on Changes in the Redox State of Brain Mitochondria under Oxidative Stress In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Defective pantothenate metabolism and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Pantothenoylcysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenoylcysteine is a key intermediate in the universal biosynthetic pathway of Coenzyme A (CoA), a vital cofactor in numerous metabolic processes. This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of this compound, intended for researchers, scientists, and professionals in drug development. The document details the molecule's constituent parts, explores its chiral centers and resultant stereoisomers, and presents its physicochemical properties. Furthermore, it outlines representative experimental protocols for its synthesis and stereoisomeric analysis, and visualizes key pathways and concepts using Graphviz diagrams.

Chemical Structure

This compound is a dipeptide-like molecule formed through an amide bond between the carboxyl group of D-pantothenic acid (Vitamin B5) and the amino group of L-cysteine.

Systematic IUPAC Name: (2R)-2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]-3-sulfanylpropanoic acid[1].

The structure is comprised of two distinct moieties:

-

D-pantothenic acid: A vitamin consisting of a pantoic acid residue linked to β-alanine.

-

L-cysteine: A proteinogenic amino acid characterized by a thiol (-SH) side chain.

The chemical formula for this compound is C₁₂H₂₂N₂O₆S.

Stereoisomerism

The stereochemistry of this compound is dictated by the chiral centers present in its two constituent molecules. A chiral center is a carbon atom attached to four different substituent groups, giving rise to stereoisomers.

-

D-pantothenic acid moiety: Contains one chiral center at the C2 position of the pantoic acid residue. The naturally occurring and biologically active form is the D-isomer, which has an (R) configuration.

-

L-cysteine moiety: Contains one chiral center at the α-carbon (C2 position). The naturally occurring and proteinogenic form is the L-isomer, which has an (S) configuration.

Therefore, the biologically relevant stereoisomer of this compound is D-pantothenoyl-L-cysteine , with an (R) configuration at the chiral center of the pantothenic acid moiety and an (S) configuration at the chiral center of the cysteine moiety.

Theoretically, with two chiral centers, there are 2² = 4 possible stereoisomers for this compound:

-

D-pantothenoyl-L-cysteine ((R,S)-isomer)

-

D-pantothenoyl-D-cysteine ((R,R)-isomer)

-

L-pantothenoyl-L-cysteine ((S,S)-isomer)

-

L-pantothenoyl-D-cysteine ((S,R)-isomer)

The relationship between these stereoisomers can be visualized as follows:

Quantitative Data

As of the latest literature review, a crystal structure specifically for isolated this compound has not been determined. Consequently, precise, experimentally-derived quantitative data for bond lengths and angles of the standalone molecule are not available. However, computational chemistry methods could be employed to predict these parameters. For reference, typical bond lengths and angles for peptide and amide linkages can be found in standard crystallographic databases.

Table 1: Physicochemical Properties of D-pantothenoyl-L-cysteine

| Property | Value | Source |

| Molecular Weight | 322.38 g/mol | PubChem |

| XLogP3 | -1.4 | PubChem |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

| Exact Mass | 322.11985760 Da | PubChem |

| Monoisotopic Mass | 322.11985760 Da | PubChem |

| Topological Polar Surface Area | 137 Ų | PubChem |

| Heavy Atom Count | 21 | PubChem |

Experimental Protocols

Representative Chemoenzymatic Synthesis of D-pantothenoyl-L-cysteine

This protocol is a representative method based on the enzymatic condensation step in the Coenzyme A biosynthetic pathway.

Objective: To synthesize D-pantothenoyl-L-cysteine from D-pantothenic acid and L-cysteine using a recombinant phosphothis compound synthetase (PPCS).

Materials:

-

Calcium D-pantothenate

-

L-cysteine hydrochloride

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 8.0)

-

Recombinant human or bacterial phosphothis compound synthetase (PPCS)

-

Cation exchange resin (e.g., Dowex 50W)

-

Deionized water

Protocol:

-

Preparation of Reactants:

-

Prepare a 100 mM solution of calcium D-pantothenate in deionized water.

-

Prepare a 100 mM solution of L-cysteine hydrochloride in deionized water, adjusting the pH to 7.0 with NaOH.

-

Prepare a 100 mM solution of ATP in deionized water, adjusting the pH to 7.0.

-

Prepare a 1 M solution of MgCl₂.

-

Prepare a 1 M Tris-HCl buffer at pH 8.0.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

500 µL of 1 M Tris-HCl (pH 8.0)

-

100 µL of 1 M MgCl₂

-

200 µL of 100 mM calcium D-pantothenate

-

200 µL of 100 mM L-cysteine

-

200 µL of 100 mM ATP

-

Sufficient deionized water to bring the total volume to 1.9 mL.

-

-

Initiate the reaction by adding 100 µL of a purified, concentrated solution of PPCS enzyme.

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

-

Reaction Quenching and Product Purification:

-

Stop the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.

-

Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured protein.

-

Carefully transfer the supernatant to a new tube.

-

To remove unreacted cations (e.g., Ca²⁺), pass the supernatant through a small column packed with a cation exchange resin (e.g., Dowex 50W) pre-equilibrated with deionized water.

-

Collect the eluate containing the product.

-

-

Analysis:

-

Confirm the presence of the product using techniques such as HPLC-MS or NMR spectroscopy.

-

Representative Chiral HPLC Method for Stereoisomer Analysis

This protocol provides a starting point for developing a chiral HPLC method to separate the stereoisomers of this compound.

Objective: To separate the four potential stereoisomers of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Instrumentation and Materials:

-

HPLC system with a UV or Mass Spectrometric detector.

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC, or a macrocyclic glycopeptide-based column like Chirobiotic T).

-

Mobile phase solvents (e.g., Hexane, Isopropanol, Ethanol, Methanol, Acetonitrile, Water).

-

Mobile phase additives (e.g., Trifluoroacetic acid (TFA), Formic acid, Diethylamine).

-

A standard mixture of the this compound stereoisomers (if available) or the synthesized product mixture.

Protocol:

-

Column Selection and Equilibration:

-

Based on the polar and amphiprotic nature of this compound, a macrocyclic glycopeptide-based column (e.g., Chirobiotic T) in polar ionic mode is a good starting point. Alternatively, a polysaccharide-based column can be screened in normal phase or polar organic mode.

-

Install the selected chiral column and equilibrate it with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

-

Mobile Phase Screening (Example for a Polysaccharide-based CSP):

-

Normal Phase: Start with a mobile phase of Hexane/Isopropanol (90:10 v/v) with 0.1% TFA. Run a gradient to Hexane/Isopropanol (50:50 v/v) with 0.1% TFA over 30 minutes.

-

Polar Organic Mode: Start with 100% Methanol with 0.1% TFA. If separation is not achieved, introduce Acetonitrile as a modifier.

-

-

Sample Preparation:

-

Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of Hexane/Ethanol/TFA (80:20:0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Method Optimization:

-

If co-elution occurs, systematically vary the mobile phase composition (e.g., change the ratio of the organic modifiers, try different alcohols).

-

Adjust the concentration of the acidic or basic additive.

-

Vary the column temperature to improve resolution.

-

If necessary, screen other types of chiral stationary phases.

-

Role in Coenzyme A Biosynthesis

This compound is a crucial, albeit transient, intermediate in the five-step biosynthesis of Coenzyme A from pantothenic acid.

Conclusion

This compound is a stereochemically defined molecule of significant biological importance. Understanding its structure, stereoisomerism, and synthesis is crucial for researchers investigating Coenzyme A metabolism and for those in drug development targeting this essential pathway. While detailed quantitative structural data remains elusive, the principles outlined in this guide, along with the representative experimental protocols, provide a solid foundation for further scientific inquiry and application. The continued development of analytical techniques will undoubtedly provide deeper insights into the precise structural and dynamic properties of this key metabolic intermediate.

References

Pantothenoylcysteine: An In-Depth Technical Guide to a Key Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenoylcysteine is a critical, yet transient, metabolic intermediate in the universally conserved biosynthesis of Coenzyme A (CoA), a fundamental cofactor in all domains of life. CoA is indispensable for numerous biochemical reactions, including the synthesis and oxidation of fatty acids, the operation of the citric acid cycle, and the synthesis of essential compounds like cholesterol and acetylcholine.[1] The pathway leading to CoA has garnered significant attention as a potential target for novel antimicrobial agents due to structural and mechanistic differences in the involved enzymes between prokaryotes and eukaryotes. This technical guide provides a comprehensive overview of this compound's role in metabolism, detailing the enzymatic reactions that produce and consume it, quantitative data on enzyme kinetics, and detailed experimental protocols for its study.

The Coenzyme A Biosynthesis Pathway

This compound is the product of the second step and the substrate for the third step in the five-step enzymatic synthesis of CoA from pantothenate (Vitamin B5).[1][2]

The established five-step pathway is as follows:

-

Phosphorylation of Pantothenate: Pantothenate is phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantothenate.[1][2]

-

Addition of Cysteine: 4'-phosphopantothenate is condensed with L-cysteine by phosphothis compound synthetase (PPCS) to form 4'-phospho-N-pantothenoylcysteine .[1][3]

-

Decarboxylation: 4'-phospho-N-pantothenoylcysteine is decarboxylated by phosphothis compound decarboxylase (PPCDC) to yield 4'-phosphopantetheine.[1][4]

-

Adenylylation: 4'-phosphopantetheine is adenylylated by phosphopantetheine adenylyl transferase (PPAT) to form dephospho-CoA.[1]

-

Phosphorylation of Dephospho-CoA: Dephospho-CoA is phosphorylated by dephospho-CoA kinase (DPCK) to produce Coenzyme A.[1]

References

- 1. 4'-Phosphopantetheine for Research [benchchem.com]

- 2. jove.com [jove.com]

- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of the Pantothenoylcysteine Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is an indispensable cofactor in all domains of life, playing a central role in numerous metabolic processes, including the Krebs cycle, fatty acid metabolism, and the synthesis of various biomolecules.[1] The biosynthesis of CoA is a highly regulated process, with the initial steps, culminating in the synthesis of pantothenoylcysteine, being critical control points. This technical guide provides a comprehensive overview of the regulation of the this compound synthesis pathway, focusing on the core enzymes, their kinetics, regulatory mechanisms, and the experimental protocols used for their study. This document is intended to serve as a valuable resource for researchers actively engaged in the study of CoA biosynthesis and for professionals involved in the development of novel therapeutics targeting this essential pathway.

The synthesis of this compound from pantothenate (vitamin B5) involves a two-step enzymatic cascade. The first and rate-limiting step is the phosphorylation of pantothenate to 4'-phosphopantothenate, catalyzed by pantothenate kinase (PanK).[1][2] This is followed by the condensation of 4'-phosphopantothenate with cysteine to form 4'-phosphothis compound, a reaction catalyzed by phosphothis compound synthetase (PPCS).[3][4] The subsequent decarboxylation of 4'-phosphothis compound by phosphothis compound decarboxylase (PPCDC) leads to the formation of 4'-phosphopantetheine.[3][5] The tight regulation of this pathway ensures cellular CoA homeostasis, and its dysregulation is associated with various pathological conditions, including neurodegenerative diseases.[6][7]

Enzymology and Regulation

The this compound synthesis pathway is primarily regulated at the level of its constituent enzymes, with PanK being the master regulator.

Pantothenate Kinase (PanK)

PanK catalyzes the ATP-dependent phosphorylation of pantothenate, the committed step in CoA biosynthesis.[1] In mammals, there are four active isoforms of PanK (PanK1α, PanK1β, PanK2, and PanK3), encoded by three distinct genes, each with unique tissue expression profiles and regulatory properties.[8][9]

The kinetic properties of PanK isoforms have been characterized, revealing differences in their affinities for substrates.

| Enzyme Isoform | Substrate | KM (µM) | Reference |

| Human PanK3 | ATP | 311 ± 53 | [10] |